molecular formula C13H12F2N4O B194216 (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile CAS No. 170862-36-9

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile

Cat. No. B194216
M. Wt: 278.26 g/mol
InChI Key: ZURMGBIMFHVPNC-TVQRCGJNSA-N
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Description

The compound “(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile” is a complex organic molecule. It has a molecular weight of 349.32 . The compound is solid in physical form and is stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound results from the photoredox-catalyzed hydroxymethylation of Voriconazole, affording a hydroxymethylated derivative, followed by oxidation of the former CH2OH group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for this compound is 1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 .


Chemical Reactions Analysis

The compound is a derivative of Voriconazole, which is a triazole antifungal medication that is generally used to treat serious fungal infections . The introduction of a formyl group in Voriconazole structure creates a very promising site for further functionalization in a molecule which originally does not have many active sites .


Physical And Chemical Properties Analysis

The compound is solid in physical form and is stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 349.32 .

Scientific Research Applications

  • Synthesis of Antifungal Agents : This compound serves as an intermediate or a key component in synthesizing various triazole antifungal agents. For example, it has been used in the synthesis of ER-30346, an orally active triazole antifungal agent (Kaku et al., 1998). It is also a key component in TAK-187, another new antifungal agent with potent activity against a range of fungi (Tasaka et al., 1997).

  • Development of Voriconazole : This compound is pivotal in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process, including diastereoselective steps and stereochemistry, has been extensively studied (Butters et al., 2001).

  • Study of Stereoselectivity in Antifungal Activity : Research has been conducted to understand the relationship between the stereochemistry of similar compounds and their biological activities, particularly their antifungal properties (Tasaka et al., 1993).

  • Development of Water-Soluble Prodrugs : Compounds with this structure have been used to create water-soluble prodrugs, like TAK-457, for enhanced solubility and effective delivery in antifungal treatments (Ichikawa et al., 2001).

  • Radiolabeling for Pharmacokinetic Studies : The compound has been utilized in creating radiolabeled versions, like [4-18F] fluconazole, for pharmacokinetic studies in animals (Livni et al., 1992).

  • Synthesis of Novel Antifungal Compounds : Novel antifungal compounds, such as dithiocarbamates, have been synthesized using this structure, showing promising activity against various fungi (Zou et al., 2014).

  • Development of Improved Antifungal Therapies : The compound is being used to develop improved antifungal therapies with enhanced bioavailability and solubility, which is crucial for effective treatment (Kai et al., 1996).

  • Investigation of Pharmacological Properties : The solubility thermodynamics and partitioning processes of similar compounds in biologically relevant solvents have been investigated to understand their pharmacological behaviors (Volkova et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335 .

Future Directions

The compound has potential for further functionalization due to the introduction of a formyl group in its structure . This opens up new possibilities for the development of novel antifungal agents.

properties

IUPAC Name

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-3-2-10(14)4-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURMGBIMFHVPNC-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432007
Record name (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile

CAS RN

170862-36-9
Record name (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Reactant of Route 2
Reactant of Route 2
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Reactant of Route 3
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Reactant of Route 4
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Reactant of Route 5
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Reactant of Route 6
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile

Citations

For This Compound
1
Citations
鶴岡明彦 - 1998 - ci.nii.ac.jp
CiNii 博士論文 - 新規トリアゾール系内臓真菌症治療薬の分子設計と合成研究 CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学図書館の本をさがす 日本の博士…
Number of citations: 3 ci.nii.ac.jp

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